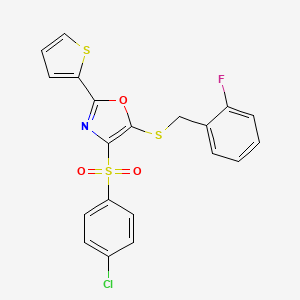
4-((4-Chlorophenyl)sulfonyl)-5-((2-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Chlorophenyl)sulfonyl)-5-((2-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains sulfur, nitrogen, and oxygen atoms in its structure. The compound has shown promising results in scientific research, and its synthesis method has been extensively studied. In
Mécanisme D'action
The mechanism of action of 4-((4-Chlorophenyl)sulfonyl)-5-((2-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole is not fully understood. However, it is believed that the compound targets the microtubules in cells, which are essential for cell division. The compound binds to the colchicine-binding site on the microtubules, which prevents the formation of the spindle fibers required for cell division. This leads to the inhibition of cell growth and division.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases. The compound has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-((4-Chlorophenyl)sulfonyl)-5-((2-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole in lab experiments are its low toxicity, high potency, and specificity. The compound has been found to have a high affinity for the colchicine-binding site on microtubules, which makes it a potent inhibitor of cell growth and division. However, one of the limitations of using this compound in lab experiments is its high cost. The synthesis of the compound is complex and requires expensive reagents, which can limit its use in research.
Orientations Futures
For research on this compound include the development of more efficient synthesis methods, optimization for use in cancer treatment, and further elucidation of its mechanism of action.
Méthodes De Synthèse
The synthesis of 4-((4-Chlorophenyl)sulfonyl)-5-((2-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole has been extensively studied. One of the most common methods for synthesizing this compound is the reaction of 2-mercapto-1-methylimidazole with 4-chlorobenzenesulfonyl chloride in the presence of a base. The resulting product is then reacted with 2-fluorobenzyl bromide in the presence of a base to obtain the final product. The yield of the product can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
Applications De Recherche Scientifique
4-((4-Chlorophenyl)sulfonyl)-5-((2-fluorobenzyl)thio)-2-(thiophen-2-yl)oxazole has been found to have potential applications in various fields of scientific research. One of the most promising applications is in cancer research. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It is believed that the compound targets the microtubules in cancer cells, which are essential for cell division. The compound has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-5-[(2-fluorophenyl)methylsulfanyl]-2-thiophen-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFNO3S3/c21-14-7-9-15(10-8-14)29(24,25)19-20(26-18(23-19)17-6-3-11-27-17)28-12-13-4-1-2-5-16(13)22/h1-11H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEPLZUFPHPLPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFNO3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[3-(cyclopropylmethoxy)-4-methoxyphenyl]-3-(2,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2406772.png)

![3-(Tert-butyl)-1-methyl-6-((((4-nitrophenyl)amino)thioxomethyl)amino)indeno[2,3-D]pyrazol-4-one](/img/structure/B2406775.png)
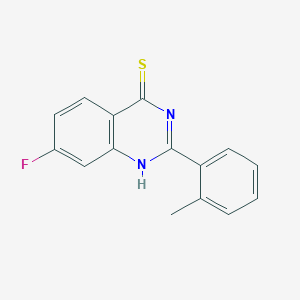
![{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B2406779.png)
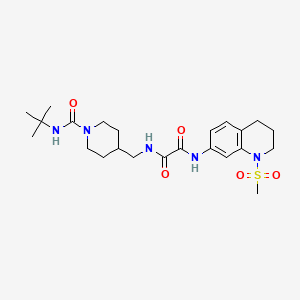

![1-Oxa-6-azaspiro[3.4]octane acetate](/img/structure/B2406785.png)
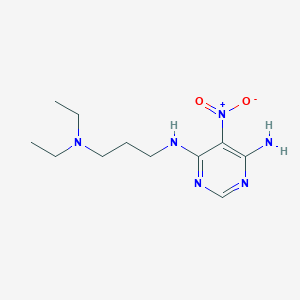

methanone](/img/structure/B2406788.png)
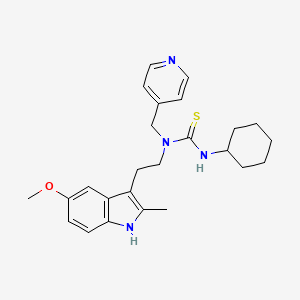

![N-(2,5-dimethylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2406794.png)